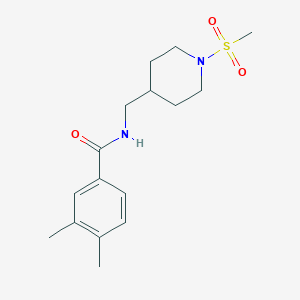

3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-12-4-5-15(10-13(12)2)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTNKYAPQGVTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, with the CAS number 1235135-87-1, is a compound that has garnered interest for its potential biological activities. Its structure includes a benzamide moiety linked to a piperidine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₆H₂₄N₂O₃S

- Molecular Weight : 324.4 g/mol

- Structure : The compound features a dimethylbenzamide structure with a methylsulfonyl-piperidinyl substituent, which is crucial for its biological activity.

Antipsychotic Properties

Recent studies have explored the potential of benzamide derivatives, including compounds similar to this compound, in modulating neurotransmitter systems. For instance, compounds with similar structures have shown significant binding affinity to dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antipsychotic applications, particularly in reducing symptoms associated with schizophrenia and other mood disorders .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. In vitro studies indicated that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds that demonstrate inhibition of PARP1 activity have been linked to enhanced efficacy in breast cancer models . The IC50 values of these compounds were comparable to established chemotherapeutics, indicating promising potential for further development.

Anti-inflammatory Effects

The anti-inflammatory activity of related piperidine derivatives has also been documented. Such compounds often act by inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound may share similar pathways. This could be particularly relevant in conditions like arthritis or other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Key factors influencing its activity include:

- Substituents on the Benzene Ring : Variations can significantly alter receptor binding and biological efficacy.

- Piperidine Modifications : Changes in the piperidine ring structure can impact the compound's lipophilicity and ability to cross the blood-brain barrier.

Case Studies

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H24N2O3S

- Molecular Weight : 324.4 g/mol

- CAS Number : 1235135-87-1

The compound features a piperidine ring substituted with a methylsulfonyl group and a benzamide moiety, which contributes to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide may exhibit antidepressant effects. The mechanism is thought to involve the modulation of serotonin receptors, particularly the 5-HT7 receptor. A study highlighted the selective antagonism of this receptor, suggesting potential for treating mood disorders .

Antineoplastic Properties

The compound's structural similarities to known antineoplastic agents suggest it may inhibit cancer cell proliferation. Specifically, it has been investigated as a potential inhibitor of the menin-mixed lineage leukemia fusion protein, which is implicated in certain leukemias. By disrupting the interaction between menin and MLL proteins, it may reduce leukemic cell growth .

Pain Management

The analgesic properties of similar compounds have prompted investigations into their use for pain relief. The piperidine structure is known for its efficacy in pain modulation, making this compound a candidate for further research in pain management therapies.

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced binding affinity to serotonin receptors. This suggests a pathway for developing new antidepressants with fewer side effects compared to traditional SSRIs .

Case Study 2: Cancer Inhibition

In vitro studies have shown that compounds targeting the menin-MLL complex can significantly reduce the viability of MLL-rearranged leukemia cells. The application of this compound in this context could lead to novel treatment options for patients with specific leukemia subtypes .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Antidepressant | Selective 5-HT7 receptor antagonism | Ongoing preclinical trials |

| Antineoplastic | Inhibition of menin-MLL complex | In vitro studies completed |

| Pain Management | Modulation of pain pathways | Early-stage research |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2.1 Structural Analogues

Key structural analogs include:

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Structural Differences: This compound replaces the benzamide group with a sulfonamide and introduces a pyrazolopyrimidine-chromene scaffold.

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): Structural Differences: Features an isopropyl-substituted benzamide and additional fluorine atoms. Functional Impact: Fluorination increases metabolic stability and lipophilicity, while the isopropyl group may sterically hinder off-target interactions .

2.2 Physicochemical and Pharmacokinetic Properties

| Property | 3,4-Dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | Example 53 (Sulfonamide Analog) | Example 53 (Fluorinated Benzamide Analog) |

|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 589.1 g/mol | ~600 g/mol (estimated) |

| Melting Point | Not reported | 175–178°C | Not reported |

| Solubility | Moderate (predicted) | Low (due to chromene) | Moderate (fluorine enhances lipid solubility) |

| Metabolic Stability | Likely moderate (sulfonamide resistant to oxidation) | High (chromene stabilizes) | High (fluorine reduces CYP450 metabolism) |

Data derived from synthesis protocols and property predictions in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the piperidine ring followed by coupling with the benzamide moiety. For example, sulfonylation of piperidine derivatives using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the methylsulfonyl-piperidine intermediate. Subsequent coupling with 3,4-dimethylbenzoyl chloride via nucleophilic acyl substitution in the presence of a base (e.g., NaH or DIPEA) completes the synthesis . Reaction optimization includes monitoring by TLC/HPLC and purification via column chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms substituent positions and purity. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation, as seen in related benzamide derivatives crystallized in monoclinic systems (e.g., P21/n space group) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., MCF-7 or HeLa) at concentrations ranging from 1–100 μM. Dose-response curves (IC50 calculations) and selectivity indices (vs. normal cells like HEK293) are critical. Evidence from analogous compounds suggests apoptosis induction via caspase-3/7 activation and Bcl-2 suppression . Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis/necrosis differentiation.

Advanced Research Questions

Q. How can structural modifications enhance target selectivity, and what computational tools support this?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like kinases or GPCRs. For example, the methylsulfonyl group may enhance hydrogen bonding with catalytic residues. Free energy perturbation (FEP) or molecular dynamics (MD) simulations (GROMACS) assess conformational stability. SAR studies should explore substitutions on the benzamide ring (e.g., electron-withdrawing groups) and piperidine flexibility (e.g., spirocyclic analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.